molecular formula C17H28N6O3 B5561202 3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

カタログ番号 B5561202
分子量: 364.4 g/mol
InChIキー: MZOXLVNYNQFAJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives, akin to the mentioned compound, typically involves cycloaddition reactions. For example, nitrilimides can be added to 3-aryliden-2(3H)-furanone derivatives to form 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, which can then undergo further chemical transformations to yield tetrazaspirodecanone derivatives (Farag, Elkholy, & Ali, 2008). This illustrates the complexity and multi-step nature of synthesizing such compounds, involving cycloadditions and intramolecular cyclizations.

Molecular Structure Analysis

The molecular structure of diazaspirodecanone compounds is characterized by the presence of a spiro configuration, where two cyclic systems are connected at a single spiro atom. This configuration can greatly influence the molecule's physical and chemical properties. Energy minimization techniques and structural parameter analyses are employed to understand the molecular conformations and stability of these compounds (Farag, Elkholy, & Ali, 2008).

Chemical Reactions and Properties

Diazaspirodecanone derivatives can undergo various chemical reactions, including intramolecular cyclizations and reactions with hydrazine hydrate, leading to the formation of pyrazolecarbohydrazide derivatives and subsequent transformation into tetrazaspirodecanone derivatives (Farag, Elkholy, & Ali, 2008). These reactions demonstrate the compounds' reactivity and potential for further chemical modifications.

科学的研究の応用

Conformational Analysis and Peptide Synthesis

Researchers have studied derivatives of the spiro compounds, focusing on their synthesis and conformational properties. For example, the synthesis of spirolactams as conformationally restricted pseudopeptides demonstrates their potential in mimicking peptide structures and functions. These compounds have been analyzed for their roles as constrained surrogates in peptide synthesis, potentially offering mimetics for specific peptide sequences found in biological systems, such as tachykinins (Fernandez et al., 2002).

Molecular Structure and Synthesis Techniques

The regioselective synthesis of diazaspiro and tetrazaspiro derivatives highlights the versatility of spiro compounds in creating complex molecular structures. These synthesis techniques contribute to the broader understanding of spirocyclic compounds and their potential applications in medicinal chemistry and material science (Farag et al., 2008).

Antihypertensive Activity

Although specifics on drug use and side effects are excluded, it's noteworthy that spiro compounds have been evaluated for their potential antihypertensive activities. These studies contribute to our understanding of how structural variations in spiro compounds can influence their biological activities and potential therapeutic applications (Caroon et al., 1981).

Oxidative Cyclization Techniques

The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors is another area of interest. This research provides insights into the chemical synthesis methodologies that enable the creation of complex spirocyclic compounds, which could have implications in drug design and synthetic chemistry (Martin‐Lopez & Bermejo, 1998).

Novel Synthetic Routes and Biological Activity

Finally, the exploration of new synthetic routes and the investigation of the biological activities of spiro compounds, including their interactions with biological systems and potential therapeutic effects, are of significant interest. These studies can lead to the development of novel compounds with specific biological activities, contributing to the fields of pharmacology and medicinal chemistry (Amirani Poor et al., 2018).

特性

IUPAC Name

3-pentan-2-yl-8-[4-(tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3/c1-3-5-14(2)23-12-17(26-16(23)25)7-10-21(11-8-17)15(24)6-4-9-22-13-18-19-20-22/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOXLVNYNQFAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)CCCN3C=NN=N3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。